N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. The structure features:
- A 1-phenyl group at position 1 of the pyrazolo-pyrimidine core.
- A 6-(4-phenylpiperazin-1-yl) substituent, introducing a phenylpiperazine moiety known for modulating receptor affinity and solubility .
- An N-(3,4-dimethylphenyl) group at position 4, which enhances lipophilicity and steric bulk compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7/c1-21-13-14-23(19-22(21)2)31-27-26-20-30-36(25-11-7-4-8-12-25)28(26)33-29(32-27)35-17-15-34(16-18-35)24-9-5-3-6-10-24/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQDDUPWDIWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 946288-21-7, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N7 |
| Molecular Weight | 475.6 g/mol |
| Structure | Chemical Structure |
The compound's mechanism of action primarily involves the inhibition of specific kinases and cholinesterase enzymes. It has been observed to interact with various targets, including:
- Epidermal Growth Factor Receptor (EGFR) : This compound has shown dual inhibition properties against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression and angiogenesis .
- Cholinesterase Enzymes : It also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), impacting the cholinergic pathway and potentially offering therapeutic benefits in neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated:
- Inhibition of Tumor Growth : The compound effectively inhibits the growth of cancer cell lines such as MCF-7, leading to apoptosis and cell cycle arrest .
- Mechanistic Insights : Molecular docking studies have elucidated its binding affinity to kinase domains, suggesting a competitive inhibition mechanism similar to ATP .
Neuroprotective Effects
The inhibition of cholinesterases suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Study 1: Anticancer Efficacy
A study conducted on various phenylpyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds similar to this compound showed IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR2. The most potent analogs demonstrated significant tumor growth inhibition in xenograft models .
Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of this compound revealed that it effectively reduced AChE activity by up to 70% at specific concentrations, indicating its potential as a therapeutic agent for cognitive disorders .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations
Position 6 Substituents :
- The target compound’s 4-phenylpiperazine group (vs. 4-methylpiperazine in ) increases aromaticity and may enhance binding to serotonin or dopamine receptors .
- Piperazine derivatives generally improve solubility, but the phenyl group in the target compound could offset this by increasing hydrophobicity.
Position 4 Substituents :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
